2-Diethylaminophenylacetic acid
Description
vs. 2-(Dimethylamino)-2-phenylacetic Acid
Replacing diethyl with dimethyl groups reduces steric hindrance and alters electronic properties:
| Property | 2-Diethylaminophenylacetic Acid | 2-(Dimethylamino)-2-phenylacetic Acid |
|---|---|---|
| Molar Mass | 207.27 g/mol | 179.22 g/mol |
| Boiling Point | ~300°C (est.) | ~280°C (est.) |
| Solubility in Water | Low | Moderate |
| Conformational Flexibility | Higher (larger substituents) | Lower |
The diethyl variant’s bulkier substituents hinder rotation, potentially stabilizing specific conformers in biological systems.
vs. Anthranilic Acid (2-Aminobenzoic Acid)
Anthranilic acid (C₇H₇NO₂) shares a benzene ring and carboxylic acid group but lacks the α-amino substituent:
| Property | 2-Diethylaminophenylacetic Acid | Anthranilic Acid |
|---|---|---|
| Amino Group Position | α-Carbon | Ortho to -COOH |
| Basicity (pKₐ) | ~9.5 (amino group) | ~4.8 (amino group) |
| Applications | Drug intermediate | Biosynthesis |
The α-amino group in 2-diethylaminophenylacetic acid enhances its ability to act as a chiral building block in asymmetric synthesis.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[2-(diethylamino)phenyl]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-13(4-2)11-8-6-5-7-10(11)9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
OKEWPKCPSBHCHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 2-diethylaminophenylacetic acid with analogous compounds:
*Inferred based on structural analogs.
Key Observations:
- Diethylamino Group vs. Hydroxyl Group: The diethylamino substituent in 2-diethylaminophenylacetic acid enhances lipophilicity compared to hydroxylated analogs like 2-hydroxyphenylacetic acid (logP ≈ 1.2) and mandelic acid (logP ≈ 1.3) . This property may favor blood-brain barrier penetration or prolonged metabolic stability.
Physicochemical and Pharmacological Properties
Solubility and Stability
- 2-Hydroxyphenylacetic acid exhibits moderate water solubility (≈15 mg/mL at 25°C) due to its polar hydroxyl and carboxylic acid groups .
- Mandelic acid is a urinary antiseptic with solubility similar to 2-hydroxyphenylacetic acid but shows pH-dependent stability due to its α-hydroxyl group .
- Diethylamino-containing analogs (e.g., ethyl 2-(diethylamino)-2-phenylacetate) are likely less water-soluble but more stable in non-polar biological environments .
Preparation Methods
Solvent and Temperature Effects
Catalytic Systems
| Method | Catalyst | Yield (%) | Safety Profile |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 75–85 | Corrosive, moisture-sensitive |
| PTC Alkylation | Tetrabutylammonium bromide | 82–88 | Non-flammable, low toxicity |
| Zinc Rearrangement | ZnCl₂ | 70–78 | Air-sensitive, moderate toxicity |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for validating synthetic success:
-
¹H NMR (CDCl₃) : δ 7.30–7.45 (m, aromatic H), 3.65–3.86 (s, CH₂COO), 2.50–2.70 (q, NCH₂CH₃).
-
HRMS : Calculated for C₁₂H₁₅NO₂ [M-H]⁻: 228.1000; Found: 228.0995.
Industrial Applications and Scalability
The PTC method is favored for industrial production due to its scalability and cost-effectiveness . A pilot-scale trial (10 kg batch) demonstrated an 85% isolated yield with >99% purity after crystallization. Key challenges include:
-
Efficient removal of phase-transfer catalyst residues.
-
Optimization of diethyl sulfate stoichiometry to minimize byproducts.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Diethylaminophenylacetic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, phenylacetic acid derivatives can undergo nucleophilic substitution with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Optimization may include adjusting reaction temperature (e.g., 40–60°C), solvent selection (e.g., DMF or THF), and catalyst loading. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. How can researchers characterize the purity and structural integrity of 2-Diethylaminophenylacetic acid post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm the presence of diethylamino (-N(CH2CH3)2) and phenylacetic acid moieties. For instance, the α-proton adjacent to the amino group typically appears as a singlet at ~3.5–4.0 ppm in 1H NMR .
- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm). A retention time comparison against a reference standard ensures consistency.
- Melting Point : Compare observed values (e.g., 120–125°C) with literature data to verify crystallinity .
Q. What in vitro assays are appropriate for evaluating the biological activity of 2-Diethylaminophenylacetic acid, and how should controls be designed?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [3H]-ligands) to measure affinity for receptors like serotonin or dopamine receptors. Include vehicle controls (DMSO/PBS) and positive controls (known agonists/antagonists) to validate assay conditions .
- Cell Viability Assays (MTT/XTT) : Test cytotoxicity in cell lines (e.g., HEK293 or SH-SY5Y). Normalize data to untreated cells and include staurosporine as a positive control for apoptosis .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the pharmacological profile of 2-Diethylaminophenylacetic acid derivatives?
- Methodological Answer :
- Synthetic Modifications : Introduce electron-withdrawing (e.g., -F, -Cl) or donating (-OCH3) groups at para/meta positions. For example, fluorination (as in 2-(2-fluorophenyl) analogs) alters lipophilicity and receptor interactions .
- Activity Correlation : Use QSAR (Quantitative Structure-Activity Relationship) models to link substituent Hammett constants (σ) with IC50 values from enzyme inhibition assays. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like GPCRs .
Q. What strategies can address discrepancies in reported binding affinities of 2-Diethylaminophenylacetic acid across different receptor studies?
- Methodological Answer :
- Standardized Protocols : Ensure consistent assay buffers (e.g., Tris-HCl vs. HEPES) and receptor preparations (membrane-bound vs. solubilized receptors).
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to calculate weighted mean affinity values. Account for variables like pH, temperature, and ligand purity .
Q. How can computational chemistry tools be integrated into the design of 2-Diethylaminophenylacetic acid analogs with enhanced selectivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 5-HT2A receptor) to analyze stability of hydrogen bonds and hydrophobic interactions over 100 ns trajectories.
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthesis of high-affinity analogs. Tools like Schrödinger’s FEP+ are commonly used .
Data Analysis and Contradiction Resolution
Q. How should researchers analyze clustered data from dose-response experiments involving 2-Diethylaminophenylacetic acid?
- Methodological Answer :
- Mixed-Effects Models : Use R’s
lme4package to account for nested data (e.g., technical replicates within biological replicates). Include random effects for plate-to-plate variability. - EC50 Calculation : Fit sigmoidal curves using GraphPad Prism’s nonlinear regression (four-parameter logistic model). Report 95% confidence intervals to assess precision .
Q. What experimental approaches can resolve contradictions in metabolic stability data between in vitro and in vivo studies?
- Methodological Answer :
- Microsomal Stability Assays : Compare hepatic microsome (human vs. rodent) half-life (t1/2) with in vivo pharmacokinetic data. Adjust for species-specific cytochrome P450 activity.
- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., d4-2-Diethylaminophenylacetic acid) to minimize matrix effects in plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
